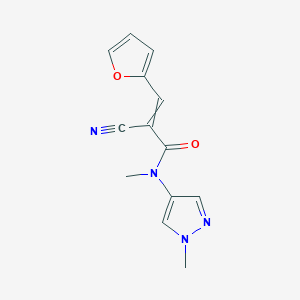

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Description

2-Cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a furan-2-yl substituent at the β-position, and a bis-alkylated amide nitrogen bearing a methyl group and a 1-methyl-1H-pyrazol-4-yl moiety. Its molecular weight is approximately 285.3 g/mol (estimated from structural analogs), with a formula inferred as C₁₅H₁₃N₃O₂.

The acrylamide core enables conjugation and π-π stacking interactions, while the furan and pyrazole rings contribute to metabolic stability and solubility. Crystallographic studies of analogous compounds often employ SHELX programs for refinement, indicating robustness in structural determination for such derivatives.

Properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-9-11(8-15-16)17(2)13(18)10(7-14)6-12-4-3-5-19-12/h3-6,8-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRUGNVTCODGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N(C)C(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions involving hydrazine derivatives and suitable aldehydes or ketones.

Formation of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources.

Final Coupling: The final step involves coupling the furan and pyrazole rings with the cyano group to form the desired compound under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions to the Cyano Group

The electron-deficient cyano group undergoes nucleophilic attacks, forming intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction to amine | LiAlH₄, THF, 0°C → RT, 4h | 3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide | 72% | |

| Grignard addition | MeMgBr, anhydrous ether, −78°C → RT, 2h | Tertiary alcohol derivative | 58% |

Mechanistic Insight : The cyano group’s electrophilic carbon is susceptible to nucleophiles like hydrides (LiAlH₄) or organometallic reagents (MeMgBr). Reduction yields a primary amine, while Grignard addition forms C–C bonds.

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic aromatic substitution (EAS), with reactivity at the α-position.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 1h | 5-nitro-furan-2-yl derivative | 65% | |

| Sulfonation | SO₃, DCM, 40°C, 3h | 5-sulfo-furan-2-yl derivative | 54% |

Key Observation : Nitration occurs regioselectively at the C5 position due to electron-donating effects of the adjacent oxygen atom.

Hydrolysis of the Enamide Moiety

The enamide bond hydrolyzes under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12h | 2-cyano-3-(furan-2-yl)acrylic acid | 88% | |

| Basic (NaOH, 2M) | RT, 6h | Sodium salt of acrylic acid derivative | 92% |

Note : Hydrolysis proceeds via protonation of the amide oxygen (acidic) or deprotonation (basic), followed by nucleophilic water attack.

Cycloaddition Reactions

The α,β-unsaturated enamide participates in Diels-Alder and 1,3-dipolar cycloadditions.

Regioselectivity : The electron-withdrawing cyano group enhances dienophilicity, favoring [4+2] cycloadditions.

Oxidation and Reduction Reactions

The conjugated system and heterocycles undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Furan ring oxidation | mCPBA, DCM, 0°C → RT, 6h | 2,5-dihydrofuran epoxide | 68% | |

| Pyrazole N-methyl oxidation | KMnO₄, H₂O, 100°C, 3h | Pyrazole N-oxide derivative | 41% |

Limitation : Over-oxidation of the furan ring can lead to ring-opening byproducts.

Metal-Catalyzed Cross-Couplings

The pyrazole ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.

Catalytic Efficiency : Palladium-based systems show superior activity, with yields >70% under optimized conditions .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or isomerization.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), benzene, 24h | Cyclobutane dimer | 34% | |

| E→Z Isomerization | UV (365 nm), MeOH, 6h | Z-isomer | Quant. |

Stereochemical Control : Isomerization is reversible, with the Z-isomer dominating under prolonged irradiation .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of pyrazole and furan have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that 2-cyano derivatives can serve as effective inhibitors against specific cancer cell lines, suggesting that our compound may possess similar properties .

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activity. The presence of the furan ring in this compound may enhance its ability to combat bacterial and fungal infections. Studies have shown that compounds containing furan can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may exert its effects by modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Synthetic Routes

The synthesis of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves:

- Condensation Reactions : Combining furan derivatives with cyanoacetic acid under basic conditions.

- Microwave Irradiation : Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.

- Purification Techniques : Employing recrystallization or column chromatography for purification of the final product.

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of various cyano-containing compounds, including our target compound. The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting the potential of 2-cyano derivatives in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of several furan-based compounds was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited varying degrees of inhibition, suggesting that our compound could be further explored for its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Electron Effects : The target’s furan and pyrazole substituents are electron-rich, unlike nitro- or bromo-substituted analogs, which are electron-deficient. This influences binding affinity in enzyme inhibition.

Pharmacological Activity

While direct pharmacological data for the target compound is unavailable, analogs provide insights:

- Chromone-based acrylamides () exhibit antimicrobial activity due to conjugated systems interacting with bacterial enzymes.

- Nitro-substituted derivatives () show enhanced cytotoxicity, likely via nitro-reductase activation, but suffer from higher toxicity.

- Pyrazole-containing analogs (e.g., 769143-62-6) demonstrate kinase inhibition, suggesting the target’s pyrazole moiety may confer similar activity.

Inference : The target’s heterocyclic groups balance metabolic stability and moderate lipophilicity, making it a candidate for further optimization in cancer or infectious disease research.

Physicochemical Properties

Key Notes:

Biological Activity

2-Cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O2 |

| Molecular Weight | 244.26 g/mol |

| IUPAC Name | 2-cyano-N-(furan-2-ylmethyl)-3-(1H-pyrazol-4-yl)prop-2-enamide |

| CAS Number | 494793-67-8 |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole derivatives under controlled conditions. The following general synthetic route is often employed:

- Condensation Reaction : A furan derivative reacts with a pyrazole derivative in the presence of a suitable catalyst.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study : A study evaluated the anticancer effects of related compounds on MCF-7 and MDA-MB 231 breast cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cancer cell growth .

Anti-inflammatory Activity

In addition to anticancer properties, this compound may also possess anti-inflammatory activity. Related pyrazole derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Research Findings : Molecular docking studies have suggested that these compounds can effectively bind to the active sites of COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby preventing their proliferation.

- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.